Welcome to the BenchChem Online Store!
molecular formula C12H13ClO4 B8513115 3-Chlorobenzylmalonic acid monoethyl ester

3-Chlorobenzylmalonic acid monoethyl ester

Cat. No. B8513115
M. Wt: 256.68 g/mol
InChI Key: VZXIENOHRZRMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04588746

Procedure details

A solution of potassium hydroxide (26 g) in absolute ethanol (375 ml) is added during 30 minutes to an ice-cold solution of diethyl 3-chlorobenzylmalonate (112 g) in absolute ethanol (375 ml). The solution is stirred at room temperature for 18 hours, and the solvent removed under reduced pressure. The residue is dissolved in water (1200 ml) and the solution cooled in an ice-bath. Concentrated hydrochloric acid (29 ml) is added, and the solution extracted with ether (2×350 ml). The combined ether solutions are washed with water (250 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give as an oil, 3-chlorobenzylmalonic acid monoethyl ester; NMR (CDCl3)δ: 10.13 (s, 1H), 7.2 (m, 4H), 4.15 (q, 2H), 3.5 (m, 3H), 1.21 (t, 3H).
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[CH2:7][CH:8]([C:14]([O:16]CC)=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([CH2:7][C:6]1[CH:19]=[CH:20][CH:21]=[C:4]([Cl:3])[CH:5]=1)[C:14]([OH:16])=[O:15])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
[OH-].[K+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
112 g
Type
reactant
Smiles
ClC=1C=C(CC(C(=O)OCC)C(=O)OCC)C=CC1
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (1200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled in an ice-bath
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (29 ml) is added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ether (2×350 ml)
WASH
Type
WASH
Details
The combined ether solutions are washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)CC1=CC(=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.